molecular formula C3H12B3N3 B086873 Borazine, 1,3,5-trimethyl- CAS No. 1004-35-9

Borazine, 1,3,5-trimethyl-

Cat. No. B086873
CAS RN: 1004-35-9
M. Wt: 122.6 g/mol
InChI Key: MAAKAMQHYNNJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Borazine, 1,3,5-trimethyl-” is an inorganic compound with the formula C3H12B3N3 . It is also known as 1,3,5-Trimethylborazine or N,N’,N’'-Trimethylborazine . It is a colorless liquid with an aromatic smell .


Synthesis Analysis

Borazine can be synthesized by treating diborane and ammonia in a 1:2 ratio at 250–300 °C with a conversion of 50% . The reaction is as follows:


Molecular Structure Analysis

The molecular weight of “Borazine, 1,3,5-trimethyl-” is 122.580 . The IUPAC Standard InChI is InChI=1S/C3H12B3N3/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3 .


Chemical Reactions Analysis

Borazine is thermally stable at 0°C, but decomposes slowly at ambient temperature. It hydrolyzes slowly, but trihaloborazines hydrolyze quite rapidly .


Physical And Chemical Properties Analysis

“Borazine, 1,3,5-trimethyl-” is a colorless liquid . It has a molecular weight of 122.580 .

Scientific Research Applications

  • Polymer Synthesis : Borazine-based polymers with carbosilane units were synthesized through hydrosilylation polymerization. These polymers, soluble in benzene and THF, were characterized by spectral analyses and demonstrated thermal stability (Uchimaru, Koda, & Yamashita, 2001).

  • Iodination Reactions : N-Trimethylborazines underwent iodination by elemental iodine, producing various iodinated derivatives. The reaction mechanism and the formation of charge transfer complexes were explored (Muszkat & Kirson, 1963).

  • Molecular Complex Formation : Methyl-substituted borazines were found to form molecular complexes with electron-pair acceptors, indicating potential applications in supramolecular chemistry (Mellon & Lagowski, 1963).

  • NMR Studies : Comparative NMR studies of borazine and methyl-borazines were conducted, providing insights into the chemical shifts of NCH3 protons and the electronic effects in these molecules (Beaumelou, Pasdeloup, & Laurent, 1973).

  • Propellant Applications : B-trimethylborazine's stability against decomposition and environmental factors was studied for potential use in propellants (Hirata, 1971).

  • Scintillator Solvent : N,N,N, trimethylborazine was shown to be an efficient solvent for liquid scintillation processes, especially in thermal neutron detection due to its boron-10 content (Ross & Holsopple, 1965).

  • Photochemical Reactions : Studies on the mercury-sensitized photochemical reaction of H2 with N-trimethylborazine, which produces new borazine derivatives, revealed insights into free radical mechanisms (Turbini, Mazanec, & Porter, 1975).

  • Chemical Vapor Deposition (CVD) : Trimethyl borazine was used as a precursor in metal-organic chemical vapor deposition for growing boron nitride films, demonstrating its potential in materials science (Phani, Roy, & Rao, 1995).

Safety And Hazards

“Borazine, 1,3,5-trimethyl-” is highly flammable and in contact with water releases flammable gases which may ignite spontaneously. It causes severe skin burns and eye damage .

properties

InChI

InChI=1S/C3H9B3N3/c1-7-4-8(2)6-9(3)5-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAKAMQHYNNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1N([B]N([B]N1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073246
Record name Borazine, 1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid with a mild odor; Fumes in air; [Gelest MSDS]
Record name 1,3,5-Trimethylborazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21204
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Borazine, 1,3,5-trimethyl-

CAS RN

1004-35-9
Record name Borazine, 1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trimethylborazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Trimethylborazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TA5Q6XG3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borazine, 1,3,5-trimethyl-
Reactant of Route 2
Borazine, 1,3,5-trimethyl-
Reactant of Route 3
Borazine, 1,3,5-trimethyl-
Reactant of Route 4
Borazine, 1,3,5-trimethyl-
Reactant of Route 5
Borazine, 1,3,5-trimethyl-
Reactant of Route 6
Borazine, 1,3,5-trimethyl-

Citations

For This Compound
6
Citations
Z Echresh, A Abdulkhani… - EUBCE 2019–27th …, 2019 - openresearch.lsbu.ac.uk
Lignin represents about 20–30 wt% of the wood content and it is an aromatic polymer composed of phenyl propane units that are connected through ether and condensed (CC) linkages…
Number of citations: 4 openresearch.lsbu.ac.uk
Z Echresh, A Abdulkhani… - … on Efficiency, Cost …, 2019 - openresearch.lsbu.ac.uk
This study focuses on the structural characterisation techniques of lignin, which is the most abundant component in biomass and commonly produced as residual product in pulp mills …
Number of citations: 4 openresearch.lsbu.ac.uk
Z Echresh Zadeh, A Abdulkhani, M Gadalla, B Saha - 2019 - discovery.ucl.ac.uk
This study focuses on the structural characterisation techniques of lignin, which is the most abundant component in biomass and commonly produced as residual product in pulp mills …
Number of citations: 0 discovery.ucl.ac.uk
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 4 link.springer.com
CACL RAMOS - 2016 - repositorio.ufpe.br
O Recife Model 1, RM1, é um modelo semiempírico para cálculo de orbitais moleculares que apresenta a mesma estrutura algébrica e a mesma quantidade de parâmetros que o AM1, …
Number of citations: 3 repositorio.ufpe.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.